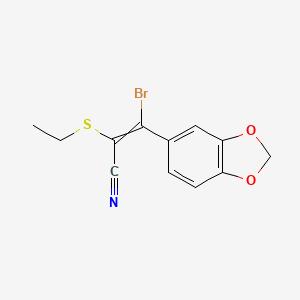![molecular formula C21H19ClO B15170455 1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]- CAS No. 644964-49-8](/img/structure/B15170455.png)
1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with various substituents, including a chloro group, a methyl group, and a 2-methylphenoxy group. The structural complexity of this compound makes it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar reaction mechanisms as those used in laboratory synthesis. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity.
化学反应分析
Types of Reactions
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated biphenyl derivatives.
科学研究应用
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]-: The parent compound with specific substituents.
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-ethylphenoxy)methyl]-: A similar compound with an ethyl group instead of a methyl group.
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-fluorophenoxy)methyl]-: A similar compound with a fluorine atom instead of a methyl group.
Uniqueness
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- is unique due to its specific combination of substituents, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the chloro, methyl, and 2-methylphenoxy groups can affect the compound’s interactions with other molecules and its behavior in various chemical reactions.
属性
CAS 编号 |
644964-49-8 |
|---|---|
分子式 |
C21H19ClO |
分子量 |
322.8 g/mol |
IUPAC 名称 |
1-chloro-2-methyl-4-[2-[(2-methylphenoxy)methyl]phenyl]benzene |
InChI |
InChI=1S/C21H19ClO/c1-15-7-3-6-10-21(15)23-14-18-8-4-5-9-19(18)17-11-12-20(22)16(2)13-17/h3-13H,14H2,1-2H3 |
InChI 键 |
BITCCHDQMOPHQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C3=CC(=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



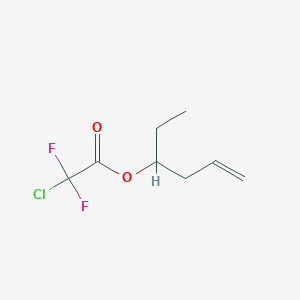
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
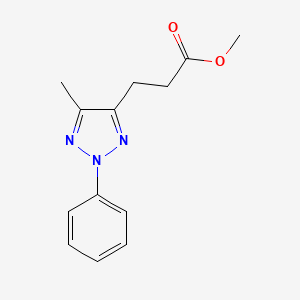
![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)
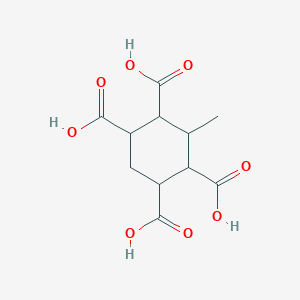
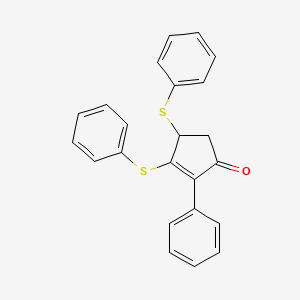
![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
